molecular formula C20H24ClN3O2S B1226142 6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine

6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine

Cat. No.: B1226142
M. Wt: 405.9 g/mol
InChI Key: JRZNGLZDQHVIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine is an antibacterial agent known for its ability to inhibit the bacterial lipoprotein targeting chaperone, LolA. This compound exhibits significant inhibitory effects on Gram-negative bacteria, making it a promising candidate for antimicrobial research .

Preparation Methods

The synthesis of MAC-13243 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

MAC-13243 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MAC-13243 has a wide range of scientific research applications, including:

    Chemistry: It is used as a chemical probe to study the function of bacterial lipoprotein targeting chaperones.

    Biology: The compound is employed in research to understand the mechanisms of bacterial resistance and to develop new antibacterial agents.

    Medicine: MAC-13243 is investigated for its potential use in treating infections caused by Gram-negative bacteria.

    Industry: The compound is used in the development of new antimicrobial coatings and materials

Mechanism of Action

MAC-13243 exerts its effects by inhibiting the function of the bacterial lipoprotein targeting chaperone, LolA. This inhibition disrupts the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria, leading to increased permeability of the outer membrane and ultimately bacterial cell death . The molecular targets and pathways involved include the LolA protein and the lipoprotein transport pathway.

Comparison with Similar Compounds

MAC-13243 is unique in its mechanism of action compared to other antibacterial agents. Similar compounds include:

MAC-13243 stands out due to its specific inhibition of the LolA protein, making it a valuable tool for studying bacterial lipoprotein transport and developing new antibacterial therapies.

Properties

Molecular Formula

C20H24ClN3O2S

Molecular Weight

405.9 g/mol

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine

InChI

InChI=1S/C20H24ClN3O2S/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23)

InChI Key

JRZNGLZDQHVIOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC

Synonyms

1-(3,4-Dimethoxyphenethyl)-4-(4-chlorobenzylthio)-1,2,3,6-tetrahydro-1,3,5-triazine
Mac-13243
MAC13243

Origin of Product

United States

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